molecular formula C9H10O2S B3010523 2-Acetoxyphenyl methyl sulfide CAS No. 75744-85-3

2-Acetoxyphenyl methyl sulfide

Cat. No.: B3010523
CAS No.: 75744-85-3
M. Wt: 182.24
InChI Key: AVQLMCFSPDGCKF-UHFFFAOYSA-N
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Description

2-Acetoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a methyl sulfide group

Biochemical Analysis

Biochemical Properties

They can undergo oxidation, reduction, and hydrolysis, which are common phase I metabolic reactions . These reactions can introduce or unmask hydrophilic groups in these compounds, making them more soluble and easier to transport within the body .

Cellular Effects

Sulfides have been shown to play a role in cellular signaling . Hydrogen sulfide (H2S), for instance, is an important cellular signaling molecule that exhibits promising protective effects

Molecular Mechanism

The exact molecular mechanism of 2-Acetoxyphenyl methyl sulfide is not well-known. Sulfides are known to participate in various chemical reactions. For instance, they can undergo free radical reactions, where they lose a hydrogen atom to form a radical . This radical can then participate in further reactions, such as substitutions at the benzylic position .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been specifically studied. The dosage effects of drugs in animal models are generally studied to understand their efficacy and safety . Such studies could potentially be conducted for this compound in the future.

Metabolic Pathways

Sulfides are known to be involved in various metabolic pathways . For instance, they can undergo phase I metabolic reactions, such as oxidation, reduction, and hydrolysis . These reactions can alter the chemical structure of the sulfide, affecting its interactions with enzymes and other biomolecules .

Transport and Distribution

These studies suggest that sulfides can be transported across cell membranes and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of proteins and other molecules is an important aspect of their function . Understanding the subcellular localization of this compound could provide insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxyphenyl methyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These reagents are low-cost and readily accessible, making the process efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and sustainable synthetic routes. The thiol-free one-pot method mentioned above can be adapted for larger-scale production, ensuring high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Substitution: It can participate in substitution reactions, where the acetoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.

    Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: The major products include sulfoxides and sulfones.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-Acetoxyphenyl methyl sulfide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxyphenyl methyl sulfide is unique due to its moderate potency and selectivity against COX-2. Its structure-activity relationship studies have led to the development of more potent analogues, highlighting its importance as a lead compound in medicinal chemistry .

Properties

IUPAC Name

(2-methylsulfanylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLMCFSPDGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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